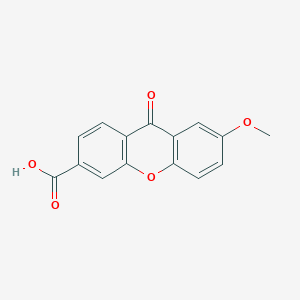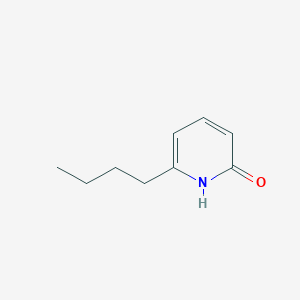
1-Phenylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a phenyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions . This method allows for the efficient formation of the pyrrolidine ring, which is a characteristic feature of proline derivatives. The reaction is carried out in acetonitrile in the presence of potassium carbonate and triethylbenzylammonium chloride as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylproline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the proline ring, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted phenylproline compounds, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
1-Phenylproline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenylproline involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenylproline
- 3-substituted prolines
- N-acetylproline
Uniqueness
1-Phenylproline is unique due to the presence of the phenyl group attached to the nitrogen atom, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other proline derivatives and enhances its potential for various applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
Clé InChI |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B8386379.png)



![4-[1-(3-Bromophenyl)vinyl]-1-difluoromethoxy-2-methylbenzene](/img/structure/B8386405.png)
![2,6-Bisformyl bicyclo[2.2.1]heptane](/img/structure/B8386410.png)
![[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl N-acetylcarbamate](/img/structure/B8386425.png)


![(s)-3-(2,3-Dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3h,8h)-dione](/img/structure/B8386455.png)
